Cas no 112899-36-2 (1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-)

1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- structure
112899-36-2 structure
Nom du produit:1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
Numéro CAS:112899-36-2
Le MF:C40H42O13
Mégawatts:730.75369310379
CID:1201687

1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- Propriétés chimiques et physiques

Nom et identifiant

    • 1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
    • 1H,3H-Furo[3,4-c]furan,1-propanone deriv.
    • Herpetetrone
    • 1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-fu
    • 1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-me
    • 1-Propanone, 2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
    • Piscine à noyau: 1S/C40H42O13/c1-47-31-11-19(5-7-29(31)43)35(45)25(15-41)23-9-21(13-33(49-3)36(23)46)37-27-17-52-38(28(27)18-51-37)22-10-24-26(16-42)39(53-40(24)34(14-22)50-4)20-6-8-30(44)32(12-20)48-2/h5-14,25-28,37-39,41-44,46H,15-18H2,1-4H3
    • La clé Inchi: FZLRBYMBYSTTFS-UHFFFAOYSA-N
    • Sourire: COC1C2=C(C(C(C3C=C(OC)C(O)=CC=3)O2)CO)C=C(C2C3COC(C3CO2)C2C=C(C(C(C3C=C(OC)C(O)=CC=3)=O)CO)C(O)=C(OC)C=2)C=1

Propriétés expérimentales

  • Dense: 1.366±0.06 g/cm3(Predicted)
  • Point d'ébullition: 903.5±65.0 °C(Predicted)
  • Le PKA: 7.91±0.20(Predicted)

1-Propanone,2-[5-[4-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-hydroxy-3-methoxyphenyl]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- Littérature connexe

Articles recommandés

Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica